molecular formula C12H17NO2 B14394946 N-{[3-(Propan-2-yl)phenyl]methyl}glycine CAS No. 88720-29-0

N-{[3-(Propan-2-yl)phenyl]methyl}glycine

Katalognummer: B14394946
CAS-Nummer: 88720-29-0
Molekulargewicht: 207.27 g/mol
InChI-Schlüssel: VKTASFUDYYQVRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[3-(Propan-2-yl)phenyl]methyl}glycine is an organic compound that belongs to the class of glycine derivatives It features a phenyl ring substituted with a propan-2-yl group and a glycine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(Propan-2-yl)phenyl]methyl}glycine typically involves the reaction of 3-(Propan-2-yl)benzyl chloride with glycine in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

N-{[3-(Propan-2-yl)phenyl]methyl}glycine can undergo various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: The glycine moiety can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Saturated derivatives of the original compound.

    Substitution: Various substituted glycine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-{[3-(Propan-2-yl)phenyl]methyl}glycine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential role in modulating biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of N-{[3-(Propan-2-yl)phenyl]methyl}glycine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenylacetone: An organic compound with a similar phenyl ring structure but different functional groups.

    Methiopropamine: A compound structurally related to methamphetamine, featuring a thiophene group with an alkyl amine substituent.

    2-Propenal, 2-methyl-3-phenyl-: A compound with a similar phenyl ring structure but different substituents.

Uniqueness

N-{[3-(Propan-2-yl)phenyl]methyl}glycine is unique due to its specific combination of a phenyl ring with a propan-2-yl group and a glycine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

88720-29-0

Molekularformel

C12H17NO2

Molekulargewicht

207.27 g/mol

IUPAC-Name

2-[(3-propan-2-ylphenyl)methylamino]acetic acid

InChI

InChI=1S/C12H17NO2/c1-9(2)11-5-3-4-10(6-11)7-13-8-12(14)15/h3-6,9,13H,7-8H2,1-2H3,(H,14,15)

InChI-Schlüssel

VKTASFUDYYQVRG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC=CC(=C1)CNCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.